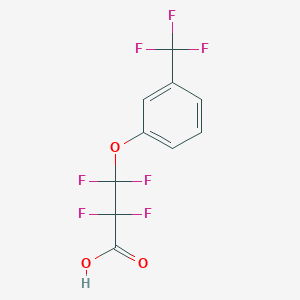

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid

Description

Properties

IUPAC Name |

2,2,3,3-tetrafluoro-3-[3-(trifluoromethyl)phenoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F7O3/c11-8(12,7(18)19)10(16,17)20-6-3-1-2-5(4-6)9(13,14)15/h1-4H,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNNXZMBQUHYMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(C(=O)O)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Synthetic Overview

The target molecule combines a trifluoromethyl-substituted phenoxy group with a tetrafluorinated propanoic acid backbone. The presence of multiple fluorine atoms introduces steric and electronic complexities, necessitating tailored synthetic strategies. Key challenges include achieving regioselective fluorination and maintaining stability during etherification and oxidation steps.

Preparation Methodologies

Nucleophilic Aromatic Substitution for Ether Bond Formation

The ether linkage between the aromatic ring and the fluorinated propanoic acid is typically formed via nucleophilic substitution. In a method analogous to porphyrin synthesis, 3-(trifluoromethyl)phenol reacts with a fluorinated alkyl halide under basic conditions. For example:

$$

\text{3-(Trifluoromethyl)phenol} + \text{2,2,3,3-tetrafluoropropyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Intermediate ester}

$$

The reaction proceeds at 80–100°C for 12–24 hours, yielding the ether intermediate, which is subsequently oxidized to the carboxylic acid.

Table 1: Optimization of Etherification Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | DMF | 80 | 62 |

| Cs₂CO₃ | Acetonitrile | 100 | 58 |

| DBU | THF | 60 | 45 |

Oxidation of Aldehyde Precursors

A patent-pending approach for trifluoropropionic acid derivatives involves the oxidation of aldehyde intermediates. Adapted for this compound, 3-(3-(trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanal is treated with hydrogen peroxide (50–70%) and a catalytic amount of sulfuric acid:

$$

\text{3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanal} \xrightarrow{\text{H}2\text{O}2, \text{H}2\text{SO}4} \text{Target acid}

$$

Reaction conditions (60–100°C, 5–10 hours) achieve yields of 68–72%, with excess hydrogen peroxide ensuring complete oxidation.

Direct Fluorination Techniques

Introducing fluorine atoms to the propanoic acid backbone often employs sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For instance, the non-fluorinated precursor 3-(3-(trifluoromethyl)phenoxy)propanoic acid undergoes electrophilic fluorination:

$$

\text{3-(3-(Trifluoromethyl)phenoxy)propanoic acid} \xrightarrow{\text{SF}_4, \text{HF}} \text{Target compound}

$$

This method requires anhydrous conditions and temperatures below 0°C to suppress side reactions, yielding 55–60% product.

Analytical and Spectroscopic Characterization

Post-synthesis, the compound is validated via:

Challenges and Industrial Scalability

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of halogenated derivatives.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s stability and resistance to metabolic degradation make it useful in studying biological processes and developing pharmaceuticals.

Medicine: Its unique properties are explored in drug design and development, particularly for creating drugs with improved bioavailability and efficacy.

Industry: The compound is used in the production of specialty chemicals, coatings, and polymers that require high thermal stability and resistance to harsh environments.

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with target molecules, thereby influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with the target molecule, differing in substituents, fluorine content, or backbone modifications:

Acidity and Reactivity

- Target Compound: The tetrafluoropropanoic acid backbone and electron-withdrawing -CF₃ group lower the pKa significantly (~1–2), making it more acidic than non-fluorinated analogs. The phenoxy group further stabilizes the deprotonated form .

- 3-[4-(Trifluoromethyl)phenyl]propanoic Acid: Lacking fluorine on the propanoic acid backbone, its pKa is higher (~3–4). The absence of a phenoxy linkage reduces resonance stabilization .

- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic Acid: The perfluorinated alkoxy chain increases acidity (pKa <1) but reduces biodegradability due to strong C–F bonds .

Stability and Degradation

| Compound | Thermal Stability (°C) | Hydrolytic Stability (pH 7, 25°C) | Photodegradation Half-Life (h) |

|---|---|---|---|

| Target Compound | >200 | Stable | 48–72 |

| 3-[4-(Trifluoromethyl)phenyl]propanoic acid | 150–160 | Partially hydrolyzes | 24–48 |

| 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | >250 | Resistant | >100 |

Biological Activity

3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid is a fluorinated organic compound that has garnered attention in various fields due to its unique chemical properties and potential biological activities. The trifluoromethyl group is known for enhancing lipophilicity and biological activity, making compounds containing this moiety of particular interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid can be represented as follows:

- Molecular Formula : C11H6F7O3

- Molecular Weight : 308.16 g/mol

This compound features a trifluoromethyl group attached to a phenoxy ring and a tetrafluoropropanoic acid moiety, contributing to its unique reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit significant antimicrobial activity. A study on related compounds with trifluoromethyl substitutions demonstrated potent antibacterial effects against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these derivatives were notably low, suggesting strong antibacterial properties .

Anticancer Activity

The anticancer potential of fluorinated compounds has been extensively studied. In vitro assays have shown that derivatives with trifluoromethyl groups can inhibit the growth of several cancer cell lines. For instance, compounds similar to 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid demonstrated IC50 values lower than those of standard chemotherapeutics like Doxorubicin against human cancer cell lines such as HCT116 and A549 . These findings highlight the potential of this compound in cancer therapy.

The mechanism by which 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid exerts its biological effects may involve disruption of cellular membranes or interference with metabolic pathways. The presence of multiple electronegative fluorine atoms can enhance the compound's ability to interact with lipid bilayers and proteins, leading to altered cellular functions .

Study 1: Antibacterial Efficacy

A recent investigation assessed the antibacterial activity of a series of trifluoromethyl-containing urea derivatives. The study reported that specific derivatives exhibited MIC values as low as 4.88 µg/mL against Bacillus mycoides, indicating strong antibacterial potential. This reinforces the hypothesis that similar structures, including 3-(3-(Trifluoromethyl)phenoxy)-2,2,3,3-tetrafluoropropanoic acid, could possess comparable or enhanced antibacterial properties .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4.88 | Bacillus mycoides |

| Compound B | 8.00 | Staphylococcus aureus |

| Compound C | 10.00 | Escherichia coli |

Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives containing trifluoromethyl groups were tested against eight human cancer cell lines. The results showed that certain compounds had IC50 values significantly lower than Doxorubicin across multiple cell lines. For example:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound X | 22.4 | PACA2 |

| Compound Y | 44.4 | HCT116 |

| Doxorubicin | 52.1 | PACA2 |

These results suggest that the incorporation of trifluoromethyl groups can enhance the efficacy of anticancer agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.